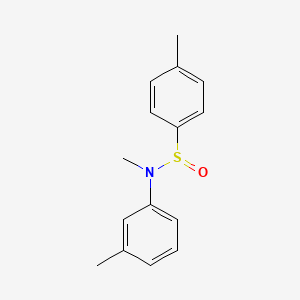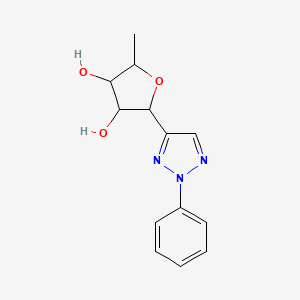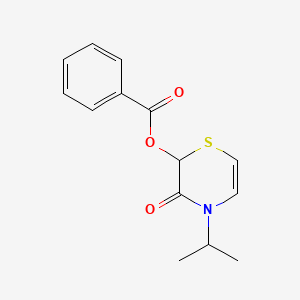
3-Oxo-4-(propan-2-yl)-3,4-dihydro-2H-1,4-thiazin-2-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Oxo-4-(propan-2-yl)-3,4-dihydro-2H-1,4-thiazin-2-yl benzoate” is a synthetic organic compound that belongs to the class of thiazines Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-Oxo-4-(propan-2-yl)-3,4-dihydro-2H-1,4-thiazin-2-yl benzoate” typically involves the following steps:
Formation of the Thiazine Ring: This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen.
Introduction of the Benzoate Group: This step involves esterification reactions where benzoic acid or its derivatives react with the thiazine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of specific catalysts and solvents to optimize reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the ketone group to an alcohol.
Substitution: Various substitution reactions can occur, particularly at the benzoate group or the thiazine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology and Medicine
Pharmacology: Investigation of its potential as a drug candidate for various diseases.
Biological Studies: Use as a probe or reagent in biochemical assays.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism by which “3-Oxo-4-(propan-2-yl)-3,4-dihydro-2H-1,4-thiazin-2-yl benzoate” exerts its effects would depend on its specific application. For instance:
Pharmacological Action: It may interact with specific enzymes or receptors, modulating their activity.
Catalytic Action: It may facilitate chemical reactions by providing an alternative reaction pathway with lower activation energy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazine Derivatives: Compounds with similar thiazine ring structures.
Benzoate Esters: Compounds containing the benzoate ester functional group.
Uniqueness
Structural Features: The combination of the thiazine ring and benzoate ester in a single molecule.
Reactivity: Unique reactivity patterns due to the presence of both sulfur and nitrogen in the ring structure.
This outline provides a comprehensive overview of the compound “3-Oxo-4-(propan-2-yl)-3,4-dihydro-2H-1,4-thiazin-2-yl benzoate” based on general knowledge of similar compounds. For more specific details, further research and experimental data would be required.
Eigenschaften
CAS-Nummer |
82409-32-3 |
|---|---|
Molekularformel |
C14H15NO3S |
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
(3-oxo-4-propan-2-yl-1,4-thiazin-2-yl) benzoate |
InChI |
InChI=1S/C14H15NO3S/c1-10(2)15-8-9-19-14(12(15)16)18-13(17)11-6-4-3-5-7-11/h3-10,14H,1-2H3 |
InChI-Schlüssel |
PMXMMHQUVLMJOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=CSC(C1=O)OC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)
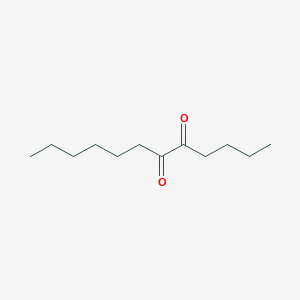
![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)

![4-[(3-Nitrophenoxy)methyl]benzamide](/img/structure/B14407106.png)
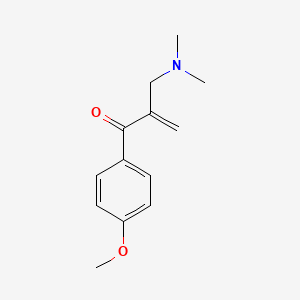
![[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14407117.png)
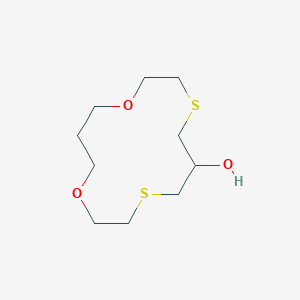
![5-([1,1'-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole](/img/structure/B14407129.png)
![1-Methyl-5H-[2]benzopyrano[3,4-c][1,2]oxazol-5-one](/img/structure/B14407131.png)
